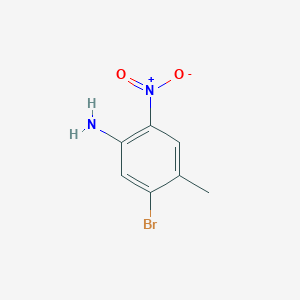

5-Bromo-4-methyl-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

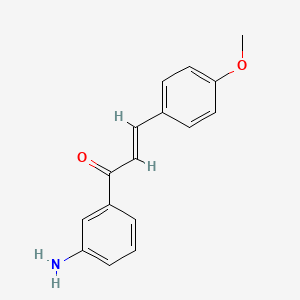

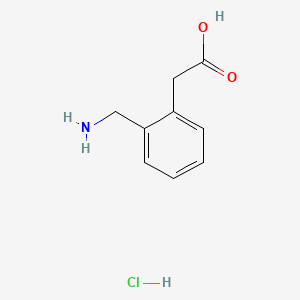

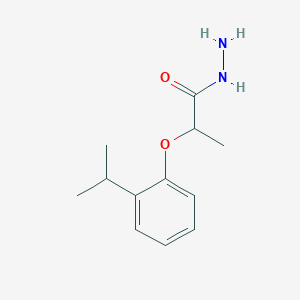

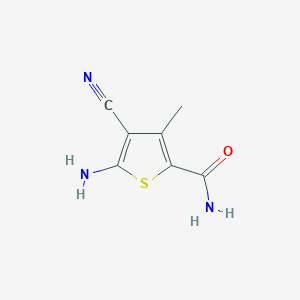

5-Bromo-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-4-methyl-2-nitroaniline has been involved in various synthesis processes. For instance, it was used in the synthesis of 4-Bromo-2-chlorotoluene through a series of reactions starting from 4-bromo-2-nitrotoluene, leading to an overall yield of 68%. This process involved diazotization followed by a Sandmeyer reaction, with an improvement introduced by adding cuprous chloride before sodium nitrite, showcasing its utility in complex organic syntheses (Xue Xu, 2006).

Chemical Reactions and Applications

In another study, the reaction of 5-bromo- or 3-bromo-2-methylpyridine with o-nitroaniline produced N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This reaction was part of a reinvestigation process that allowed for the confirmation of structures and correction of earlier literature reports. It demonstrated the reactivity of bromo-nitroanilines in forming complex structures, highlighting their significance in chemical synthesis and structural elucidation (L. H. Peterson & R. Tolman, 1977).

Green Synthesis and Bioactivity

A green synthesis approach was reported for a Schiff base compound using this compound, demonstrating its role in eco-friendly chemical practices. The Schiff base showed considerable urease inhibitory activity, indicating potential applications in medicine and agriculture. This study not only underscores the compound's role in green chemistry but also its bioactivity, expanding its utility beyond traditional chemical syntheses (Abida Zulfiqar et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 5-Bromo-4-methyl-2-nitroaniline involves a series of chemical reactions. The compound is synthesized through a multistep process that includes nitration, conversion of the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability . Furthermore, the compound’s interaction with biological targets can be influenced by the physiological conditions of the environment, such as the presence of specific enzymes and cofactors.

Properties

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.